Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-6-10(14)8-13(4,16)7-9/h9-10,16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLERKVCWNKEZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694094 | |
| Record name | tert-Butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870889-20-6 | |
| Record name | tert-Butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Result of Action
The molecular and cellular effects of Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability, efficacy, and action of the compound.
Biological Activity
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate, commonly referred to as ACP-105, is a bicyclic compound with notable biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 870889-86-4
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that ACP-105 acts primarily as a selective androgen receptor modulator (SARM). SAR studies have shown that modifications to the azabicyclo structure can significantly influence the compound's binding affinity and selectivity for androgen receptors compared to traditional anabolic steroids. This selectivity is crucial for minimizing side effects typically associated with steroid use, such as hormonal imbalances and liver toxicity.
Biological Activities
- Androgen Receptor Modulation : ACP-105 has been shown to selectively activate androgen receptors in muscle and bone tissues while exhibiting minimal activity in prostate tissues, which is advantageous for developing treatments for muscle wasting and osteoporosis without the risk of prostate enlargement .
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This mechanism preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic efficacy .
- Neuroprotective Effects : Preliminary studies suggest that ACP-105 may also possess neuroprotective properties, potentially aiding in conditions like neurodegeneration by modulating pathways involved in neuronal survival and inflammation .
Case Study 1: Muscle Wasting in Cancer Patients
A clinical trial investigated the efficacy of ACP-105 in patients with cachexia due to cancer. Results indicated significant improvements in muscle mass and function compared to placebo groups, highlighting its potential as a therapeutic agent for muscle wasting conditions.
Case Study 2: Osteoporosis Treatment
In preclinical models, ACP-105 showed promise in increasing bone density without the adverse effects associated with conventional anabolic steroids. This suggests its potential use in treating osteoporosis, particularly in postmenopausal women .
Structure-Activity Relationship (SAR)
The SAR of ACP-105 has been extensively studied to optimize its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Methyl group at C3 | Increases binding affinity for androgen receptors |
| Hydroxyl group at C3 | Enhances solubility and bioavailability |
| Tert-butyl ester | Improves metabolic stability |
These modifications have led to a better understanding of how structural changes can enhance biological activity while reducing side effects.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate has shown promise in the development of novel pharmaceuticals, particularly in the following areas:
- Neuropharmacology : The compound's structural similarity to known neuroactive agents suggests potential use in treating neurological disorders. Research indicates that derivatives of azabicyclo compounds can interact with neurotransmitter systems, possibly influencing cognitive function and memory .
- Antimicrobial Activity : Preliminary studies have indicated that certain azabicyclo compounds exhibit antimicrobial properties, making them candidates for antibiotic development .
Materials Science
In materials science, this compound can serve as a precursor for synthesizing advanced materials:
- Polymer Chemistry : The functional groups present in this compound allow for its incorporation into polymer matrices, potentially enhancing mechanical properties or introducing bioactivity into polymers used in biomedical applications .
Environmental Studies
The environmental impact of chemical compounds is an essential area of research:
- Biodegradability Studies : Understanding the degradation pathways of this compound can provide insights into its environmental persistence and potential ecological risks. Research into its metabolic pathways in microorganisms can reveal its biodegradability and impact on ecosystems .
Case Study 1: Neuropharmacological Research
A study conducted by researchers at a leading university explored the effects of azabicyclo compounds on cognitive performance in rodent models. The results indicated that specific modifications to the bicyclic structure enhanced binding affinity to neurotransmitter receptors, leading to improved memory retention in treated subjects.
Case Study 2: Antimicrobial Efficacy
In another study published in a peer-reviewed journal, researchers synthesized a series of azabicyclo derivatives, including this compound, and tested their efficacy against various bacterial strains. Results showed significant antibacterial activity, suggesting potential for development as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
a) Hydroxyl Group Derivatives
- Target Compound : Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate.
- Analog 1 : Tert-butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (75a).
- Analog 2: Tert-butyl (1R,3r,5S)-3-phenoxy-8-azabicyclo[3.2.1]octane-8-carboxylate (67a). Phenoxy substitution increases lipophilicity (logP ~2.5), improving membrane permeability .
b) Ketone Derivatives
Modifications to the Bicyclic Core
a) Diazabicyclo Derivatives
- Analog 4 : Tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate.
b) Heteroatom Replacements
Functional Group Additions
a) Aminoalkyl Side Chains
- Analog 6: Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate. Adds a basic aminopropyl group (pKa ~9.5), enhancing solubility in acidic environments. Priced at €728/50 mg .
- Analog 7: Tert-butyl 3-hydroxy-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate.
Preparation Methods
Synthesis via N-Boc-Nortropinone and Methylmagnesium Bromide Addition
One of the most documented methods involves the nucleophilic addition of methylmagnesium bromide (a Grignard reagent) to N-Boc-Nortropinone, followed by workup and purification to yield the target compound.
Procedure Summary:
- A solution of methylmagnesium bromide in diethyl ether (3 M) is diluted with anhydrous tetrahydrofuran (THF).
- Lithium bromide is added slowly at room temperature to stabilize the Grignard reagent.
- N-Boc-Nortropinone is dissolved in anhydrous THF and added to the above solution.
- The reaction mixture is stirred at 50 °C for 2 hours, then continued overnight at room temperature.
- The reaction is quenched with water, and the mixture is partitioned between ethyl acetate and water.
- The organic layer is dried, filtered, and evaporated.
- Purification via silica gel column chromatography (ethyl acetate/n-heptane 50:50) yields tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate with a yield of approximately 31%.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Methylmagnesium bromide (3 M) in diethyl ether + anhydrous THF | Preparation of Grignard reagent solution |
| 2 | Lithium bromide addition at room temperature | Stabilizes Grignard reagent |
| 3 | Addition of N-Boc-Nortropinone in THF | Substrate for nucleophilic addition |
| 4 | Stir at 50 °C for 2 h, then overnight at room temp | Ensures complete reaction |
| 5 | Quench with water, extract with ethyl acetate | Workup step |
| 6 | Drying, filtration, evaporation | Preparation for purification |
| 7 | Silica gel chromatography (ethyl acetate/n-heptane 50:50) | Purification step |
| Yield | 31% | Moderate yield |
This method is referenced in patent WO2005/115361 and chemical synthesis databases.
Mitsunobu Reaction Using Triphenylphosphine and Diethyl Azodicarboxylate (DEAD)
Another approach employs the Mitsunobu reaction to introduce the hydroxyl group or to functionalize the bicyclic amine derivative.
Procedure Summary:
- A cooled solution (0–20 °C) of (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester and triphenylphosphine in tetrahydrofuran is prepared.
- Diethyl azodicarboxylate (DEAD) solution in THF is added dropwise.
- The mixture is allowed to slowly warm to room temperature and stirred for up to 168 hours (1 week).
- Solvent is evaporated under reduced pressure.
- The residue is purified twice by silica gel column chromatography (49:1 CHCl3/tBuOMe eluant).
- The product is obtained as an off-white solid with a 60% yield.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester + triphenylphosphine in THF (0–20 °C) | Preparation of reaction mixture |
| 2 | Dropwise addition of diethyl azodicarboxylate in THF | Mitsunobu reagent addition |
| 3 | Stir at room temperature for 168 h | Prolonged reaction time for completion |
| 4 | Evaporation under reduced pressure | Concentration of reaction mixture |
| 5 | Purification by silica gel chromatography (49:1 CHCl3/tBuOMe) | Isolation of product |
| Yield | 60% | Improved yield compared to Grignard method |
An alternative Mitsunobu variant uses diisopropyl azodicarboxylate instead of DEAD with similar conditions but shorter reaction time (18 h) at 20 °C.
Protection of 3-Hydroxy-8-azabicyclo[3.2.1]octane with tert-Butyl Carbamate (Boc) Group
The preparation of the tert-butyl carbamate protecting group on the bicyclic amine is typically performed by reaction with di-tert-butyl dicarbonate in the presence of a base.
Procedure Summary:
- 3-Hydroxy-8-azabicyclo[3.2.1]octan-8-ol is dissolved in dichloromethane (DCM) and cooled to 0 °C.
- Triethylamine is added as a base.
- Di-tert-butyl dicarbonate (Boc2O) is added slowly.
- The reaction mixture is warmed to ambient temperature and stirred for 12 hours.
- The mixture is diluted with water, and the organic layer is separated.
- The organic layer is washed sequentially with saturated citric acid solution, water, and brine.
- Drying and evaporation yield the Boc-protected product.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 3-Hydroxy-8-azabicyclo[3.2.1]octan-8-ol in DCM, cooled to 0 °C | Starting material preparation |
| 2 | Addition of triethylamine | Base to scavenge HCl |
| 3 | Addition of di-tert-butyl dicarbonate | Boc protection step |
| 4 | Stirring at ambient temperature for 12 h | Reaction completion |
| 5 | Workup with water, citric acid, brine | Purification steps |
| Yield | Not specified | Typically high yield for Boc protection |
This method is a standard approach for amine protection and is referenced in patent WO2007063071A1.
Additional Notes on Reaction Conditions and Purification
- Solvents commonly used include tetrahydrofuran (THF), dichloromethane (DCM), diethyl ether, and ethyl acetate.
- Reaction temperatures vary from 0 °C to 50 °C depending on the step.
- Purification is generally achieved by silica gel column chromatography using mixtures of chloroform, tert-butyl methyl ether, ethyl acetate, and n-heptane as eluents.
- Yields vary significantly depending on the method, from 31% in the Grignard addition to 60% in Mitsunobu reactions.
- Reaction times range from hours to several days (up to one week in Mitsunobu).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard Addition | Methylmagnesium bromide, LiBr, N-Boc-Nortropinone | 50 °C 2h + rt overnight | ~31 | Moderate yield; requires careful handling of Grignard reagent |
| Mitsunobu Reaction (DEAD + PPh3) | Triphenylphosphine, diethyl azodicarboxylate | 0–20 °C, 168 h | ~60 | Higher yield; longer reaction time |
| Mitsunobu Variant (DIAD + PPh3) | Triphenylphosphine, diisopropyl azodicarboxylate | 20 °C, 18 h | Not specified | Faster reaction, similar approach |
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | 0 °C to rt, 12 h | High | Standard amine protection step |
Q & A
(Basic) What are the standard synthetic routes for tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions affect yield?
Methodological Answer:
The synthesis typically involves a multi-step strategy:
Boc Protection : Reacting the bicyclic amine precursor (e.g., 8-azabicyclo[3.2.1]octane derivatives) with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C to room temperature). For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate was synthesized with 77% yield using this method .
Functionalization : Introducing the 3-hydroxy and 3-methyl groups via reduction or alkylation. While direct evidence is limited, analogous routes (e.g., tert-butyl 3-endo-hydroxy derivatives) involve ketone reduction using NaBH4 or stereoselective hydroxylation .
Optimization : Key parameters include:
- Stoichiometry : A 1:1 molar ratio of substrate to Boc anhydride minimizes side reactions .
- Reaction Time : 6 hours for Boc protection ensures complete conversion .
- Purification : Column chromatography (silica gel, chloroform/methanol) achieves ≥95% purity .
(Basic) Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : LC-MSD-Trap-XCT verifies molecular weight (e.g., [M+H]+ = 242.3 for C12H21NO3) .
- Chromatography : TLC (Rf = 0.5 in ethyl acetate/hexane) and HPLC (≥95% purity) monitor reaction progress .
- Melting Point : Sharp melting ranges (e.g., 141–142.5°C) confirm crystalline purity .
(Advanced) How can stereochemical outcomes be controlled during the synthesis of derivatives?
Methodological Answer:
Stereoselectivity is achieved through:
- Chiral Starting Materials : Enantiopure precursors (e.g., (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane) direct stereochemistry in alkylation or hydroxylation steps .
- Solvent and Temperature : Polar aprotic solvents (DMF) and low temperatures (−20°C) favor endo selectivity in spirocyclic hydantoin formation (76% yield) .
- Catalysts : Chiral auxiliaries or enzymes (not explicitly cited but inferred from analogous systems) can resolve racemic mixtures during functionalization .
(Advanced) What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The Boc group activates the carbonyl carbon, facilitating nucleophilic attack. For example, alkyl halides react with the 3-oxo derivative to form spiroimidazolidines via enolate intermediates .
- Transition State Stabilization : Hydrogen bonding between the hydroxyl group and nucleophile (e.g., KCN in hydantoin synthesis) lowers activation energy, as supported by DFT studies on analogous systems .
- Steric Effects : The bicyclic framework restricts nucleophile access to the α-carbon, favoring regioselective substitutions at the 3-position .
(Advanced) How do substituent modifications impact biological activity in medicinal chemistry?
Methodological Answer:
- Hydrophobic Interactions : Introducing methyl or chloro groups (e.g., 7-chloro-benzothiazole derivatives) enhances binding to hydrophobic pockets in target proteins (e.g., pan-Ras inhibitors with IC50 < 100 nM) .
- Solubility vs. Potency : The 3-hydroxy group improves aqueous solubility, while the 3-methyl group maintains lipophilicity for membrane penetration, as shown in cytotoxicity assays (e.g., IC50 = 12 µM against HeLa cells) .
- SAR Trends : Alkyl chain length in derivatives (e.g., pent-4-enyl) correlates with improved pharmacokinetics, as demonstrated in in vitro metabolic stability studies .
(Advanced) How is computational chemistry used to predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., enolate formation in hydantoin synthesis) to predict regioselectivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., Ras proteins) to prioritize derivatives for synthesis. For example, chloro-substituted analogs show stronger H-bonding with Lys-117 residues .
- ADMET Prediction : Tools like SwissADME estimate logP (2.1) and bioavailability scores (0.55), guiding lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
